molecular formula C7H5ClF3N B1214093 4-Chloro-2-(trifluoromethyl)aniline CAS No. 445-03-4

4-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1214093
CAS No.: 445-03-4
M. Wt: 195.57 g/mol
InChI Key: CVINWVPRKDIGLL-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4, molecular formula C₇H₅ClF₃N) is a halogenated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the 2-position and a chlorine atom at the 4-position of the benzene ring. The compound is also known by synonyms such as 2-amino-5-chlorobenzotrifluoride and 5-chloro-2-aminobenzotrifluoride . Its molecular weight is 195.57 g/mol, with a logP value of 2.84, indicating moderate lipophilicity .

The electron-withdrawing trifluoromethyl and chlorine substituents significantly influence its electronic properties, reducing the electron density of the aromatic ring. This enhances its reactivity in electrophilic aromatic substitution (EAS) and coordination chemistry, enabling applications in agrochemicals, pharmaceuticals, and materials science . For example, it serves as a precursor in synthesizing 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a key intermediate in bioactive molecules .

Mechanism of Action

Biological Activity

4-Chloro-2-(trifluoromethyl)aniline is an aromatic amine notable for its unique electronic properties and diverse biological activities. This compound, characterized by a chloro group and a trifluoromethyl group on the benzene ring, has garnered attention in pharmacological research due to its potential applications in various therapeutic areas.

  • Chemical Formula : C7H5ClF3N
  • Molecular Weight : 195.57 g/mol
  • CAS Number : 175205-77-3

The presence of the electronegative trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing its metabolic stability compared to other aniline derivatives .

Biological Activities

This compound exhibits several notable biological activities:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antagonistic Activity : Studies have shown that this compound has antagonistic effects on specific receptors, including the P2X3 receptor, which is involved in pain signaling pathways. The introduction of trifluoromethyl groups has been linked to increased metabolic stability and altered activity profiles .
  • Metabolic Stability : The trifluoromethyl substitution results in a significant increase in metabolic stability, making it a promising candidate for further drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that variations in halide substitutions can affect biological activity significantly. The following table summarizes findings related to structural modifications:

Compound NameStructural FeaturesUnique Properties
4-ChloroanilineContains only one chloro groupMore basic than this compound
2-TrifluoromethylphenylamineTrifluoromethyl group on a different positionDifferent reactivity patterns due to position
3-Chloro-2-(trifluoromethyl)anilineChloro group at the meta positionAffects electrophilic substitution differently
4-Bromo-2-(trifluoromethyl)anilineBromine instead of chlorineDifferent halogen properties influencing reactivity

The unique combination of both chloro and trifluoromethyl groups enhances the electronic properties and reactivity of this compound compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibitory Effects on Pain Pathways : One study demonstrated that modifications of aniline derivatives, including this compound, resulted in varying degrees of antagonistic activity against P2X3 receptors, indicating potential applications in pain management therapies .
  • Metabolic Studies : Research involving animal models has shown that this compound exhibits favorable pharmacokinetic properties, with enhanced metabolic stability leading to prolonged activity in vivo .
  • Toxicological Assessments : Toxicity studies have indicated that while this compound can act as an irritant, it does not exhibit significant toxicity towards healthy cells at therapeutic concentrations, making it a candidate for further investigation in drug development .

Scientific Research Applications

Chemistry

4-Chloro-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance the biological activity of resulting compounds.

Table 1: Synthetic Applications

Application TypeDescription
PharmaceuticalsUsed in the synthesis of drugs targeting various diseases.
AgrochemicalsActs as a precursor for developing pesticides and herbicides.
Dyes and PigmentsEmployed in producing colorants due to its stable chemical structure.

Biology

In biological research, this compound has been utilized to study metabolic pathways and enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 2: Biological Activity

Activity TypeDescription
Enzyme InteractionInhibits cytochrome P450 enzymes, affecting drug metabolism.
Antimicrobial ActivityExhibits antibacterial and antifungal properties against various pathogens.

Medicine

The compound has potential therapeutic applications as a precursor for synthesizing drugs with antimicrobial and antifungal properties. Notably, it has shown efficacy against Mycobacterium tuberculosis, suggesting its role in developing treatments for resistant strains.

Case Study: Antitubercular Activity
A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antitubercular activity, highlighting the potential for repurposing existing compounds for treating resistant strains of tuberculosis.

Antifungal Activity

Research conducted on the antifungal properties of this compound revealed promising results against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. The effective concentration (EC50) values ranged from 0.28 to 36.9 µg/mL.

Table 3: Antifungal Activity Data

Fungal PathogenEC50 (µg/mL)
Sclerotinia sclerotiorum0.28 - 11.4
Phytophthora capsici15.6 - 36.9

The biological activity is attributed to its ability to disrupt essential cellular processes in microorganisms, making it a viable candidate for agricultural fungicides.

Pharmacokinetics Study

In vivo models were utilized to assess the pharmacokinetics and efficacy of this compound against various pathogens. The results indicated potent antimicrobial activity with low cytotoxicity in mammalian cells, supporting further development as a therapeutic agent.

Chemical Reactions Analysis

Oxidation Reactions

Nitration:
The compound can undergo nitration to form 4-chloro-2-nitro-5-(trifluoromethyl)aniline, as observed in PubChem data (CID 2737645) . This reaction typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (≤25°C) .

Oxidative Dehydrogenation:
In the presence of oxidizing agents like potassium permanganate (KMnO₄), the compound can form quinones or other oxidized derivatives, as noted in industrial synthesis protocols.

Reduction Reactions

Nitro Group Reduction:
Nitro derivatives (e.g., 4-chloro-2-nitro-5-(trifluoromethyl)aniline) can be reduced to amino derivatives using hydrogen gas (H₂) and catalysts like Raney nickel (Ni) under 1 MPa pressure .

Dehalogenation:
The chloro group may undergo reductive elimination under specific conditions (e.g., Na/NH₃), though such reactions are less common due to the stability of the C-Cl bond .

Substitution Reactions

Nucleophilic Aromatic Substitution:
The chloro group acts as a leaving group in nucleophilic substitution reactions, particularly under basic conditions (e.g., NaOH in DMF).

Electrophilic Aromatic Substitution:
The trifluoromethyl group directs electrophiles to the para position relative to itself, as demonstrated in Friedel-Crafts acylation studies .

Friedel-Crafts Acylation

Reaction Conditions:
The compound undergoes Friedel-Crafts acylation with trifluoroacetyl chloride (CF₃COCl) in the presence of Lewis acids (e.g., ZnCl₂) to form 4-chloro-2-(trifluoroacetyl)aniline hydrochloride .

Mechanism:
The trifluoromethyl group enhances the ring’s electrophilicity, facilitating acylation at the meta position relative to the chloro substituent .

Reaction Comparison Table

Reaction TypeReagentsKey ProductsSource
NitrationHNO₃/H₂SO₄4-Chloro-2-nitro-5-(trifluoromethyl)aniline
ReductionH₂/Raney Ni4-Chloro-2-amino-5-(trifluoromethyl)benzene
Friedel-CraftsCF₃COCl/ZnCl₂4-Chloro-2-(trifluoroacetyl)aniline

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

A chlorination strategy using hydrochloric acid-hydrogen peroxide with cupric chloride as a catalyst is a key method, yielding moderate to good efficiency . Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) significantly affect regioselectivity and purity. For example, excess HCl can suppress byproducts like dichlorinated derivatives, while controlled H₂O₂ addition minimizes oxidative degradation .

Q. How is this compound characterized spectroscopically?

Fourier-transform infrared (FT-IR) and Raman spectroscopy are standard for vibrational mode analysis. Key peaks include:

  • N-H stretching : 3350–3450 cm⁻¹ (amine group)
  • C-F vibrations : 1100–1250 cm⁻¹ (trifluoromethyl)
  • C-Cl stretching : 550–750 cm⁻¹
    DFT calculations (B3LYP/6-311++G(d,p)) align with experimental data, confirming molecular geometry and electronic properties .

Q. What safety protocols are recommended for handling this compound?

this compound is classified as acute toxicity (Category 4 for dermal, inhalation, and oral exposure). Use PPE: gloves, eye protection, and ABEK respirators. Store in combustible liquids storage (Class 10) at <25°C, away from oxidizers. Toxicity data indicate respiratory system targeting, necessitating fume hood use .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

DFT studies reveal:

  • HOMO-LUMO gap : 4.5–5.2 eV, indicating moderate reactivity.
  • First-order hyperpolarizability : 1.2 × 10⁻³⁰ esu, suggesting nonlinear optical potential.
  • Charge distribution : The trifluoromethyl group withdraws electron density, directing electrophilic substitution to the para-chloro position. These insights guide synthetic modifications for tailored reactivity .

Q. What mechanistic insights exist for its role in synthesizing benzothiazines?

In synthesizing 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol (a benzothiazine precursor), the amine group undergoes thiolation via thiourea intermediate formation. Key steps:

  • Nucleophilic substitution : Replacement of Cl with SH⁻ under basic conditions (KOH/EtOH).
  • Cyclization : Acid catalysis (H₂SO₄) forms the benzothiazine core. Yield optimization requires strict anhydrous conditions to prevent hydrolysis .

Q. How does substituent positioning (chloro vs. trifluoromethyl) alter chemical behavior compared to isomers?

Comparative studies with 4-chloro-3-(trifluoromethyl)aniline show:

  • Reactivity : The ortho-trifluoromethyl group in this compound enhances steric hindrance, reducing nucleophilic substitution rates by ~30% versus the para-substituted isomer.
  • Solubility : LogP values differ by 0.5 units due to trifluoromethyl orientation, impacting bioavailability in medicinal chemistry applications .

Q. What metabolic or toxicological data are available from environmental studies?

this compound is a minor metabolite of the fungicide triflumizole. In vitro rat liver S9 fraction studies show hydroxylation pathways, but no significant ring-opening to release free aniline. Environmental persistence is moderate (t₁/₂ = 15–30 days in soil), with bioaccumulation potential (BCF = 120) warranting ecotoxicological monitoring .

Q. Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis OptimizationCatalytic chlorination, HPLC purity analysisCatalyst loading, solvent polarity, temperature
Spectroscopic AnalysisFT-IR, Raman, DFT/B3LYPVibrational modes, HOMO-LUMO gap
Toxicity ScreeningOECD Guideline 423 (acute toxicity)LD₅₀ (oral): 320 mg/kg (rat)
Computational ModelingGaussian 09 (DFT), molecular dockingCharge distribution, hyperpolarizability

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features Applications
4-Chloro-2-(trifluoromethyl)aniline -CF₃ (2-position), -Cl (4) 195.57 High EAS regioselectivity due to -CF₃ and -Cl; forms stable coordination complexes Agrochemicals, pharmaceuticals, thiol synthesis
4-Chloro-2-methylaniline -CH₃ (2-position), -Cl (4) 141.59 Electron-donating -CH₃ increases ring electron density; slower EAS kinetics Dye intermediates, corrosion inhibitors
2,4-Dichloro-3-(trifluoromethyl)aniline -CF₃ (3), -Cl (2 and 4) 214.01 Steric hindrance from -Cl at 2-position; reduced solubility in polar solvents Notum inhibitors (pharmaceuticals)
4-Fluoro-3-(trifluoromethyl)aniline -CF₃ (3), -F (4) 179.11 Fluorine’s inductive effect enhances stability; resistant to oxidation Fluorinated polymers, catalysts

Key Observations:

  • Electron-Withdrawing Effects : The -CF₃ group in this compound deactivates the ring more strongly than -CH₃ in 4-chloro-2-methylaniline, directing EAS to specific positions (e.g., para to -Cl) .
  • Steric and Solubility Differences : 2,4-Dichloro-3-(trifluoromethyl)aniline’s additional -Cl substituent increases steric hindrance, limiting its use in reactions requiring planar transition states .

Preparation Methods

Nitration-Reduction Route from m-Chlorobenzotrifluoride

Nitration of m-Chlorobenzotrifluoride

The process begins with m-chlorobenzotrifluoride (3-chloro-1-trifluoromethylbenzene), which undergoes nitration in a mixed acid system (HNO₃/H₂SO₄) at 0–5°C . The nitro group is introduced at the position para to the chlorine substituent, yielding 5-chloro-2-nitrobenzotrifluoride (Fig. 1). The reaction’s regioselectivity is governed by the electron-withdrawing trifluoromethyl group, which directs nitration to the meta position relative to itself .

Key Conditions :

  • Nitric acid concentration: 65–68%

  • Sulfuric acid as a dehydrating agent

  • Reaction temperature: <10°C to minimize side reactions

  • Yield: 85–90%

Catalytic Hydrogenation to Aniline

The nitro intermediate is reduced to the corresponding aniline using Raney nickel under hydrogen pressure (1–3 MPa) in methanol . The reduction proceeds quantitatively, with the nitro group converting to an amine while retaining the chloro and trifluoromethyl substituents.

Optimization Factors :

  • Catalyst loading: 5–10 wt% Raney nickel

  • Hydrogen pressure: 2 MPa

  • Temperature: 50–60°C

  • Yield: 92–95%

Catalytic Hydrogenation of 2-Nitro-5-chloro-trifluoromethylbenzene

Synthesis of Nitro Precursor

2-Nitro-5-chloro-trifluoromethylbenzene is synthesized via nitration of 5-chloro-trifluoromethylbenzene, a compound obtained by chlorinating benzotrifluoride at elevated temperatures (80–100°C) using FeCl₃ as a catalyst . The nitration step employs fuming nitric acid in sulfuric acid, achieving 80–85% yield .

Hydrogenation to Target Aniline

The nitro compound is reduced in methanol with Raney nickel (30 g per 195.5 g substrate) under 50 bar H₂ at 140°C . Triethylamine (120 g) is added as an acid acceptor to neutralize HCl byproducts. Post-reaction distillation isolates the product with 97% purity .

Industrial-Scale Parameters :

  • Solvent: Methanol or ethanol

  • Catalyst: Raney nickel (15–20 wt%)

  • Pressure: 40–60 bar

  • Throughput: 1–5 tons/batch

Reaction Conditions and Optimization

Solvent and Catalyst Selection

Methanol is preferred for its polarity and ability to stabilize intermediates. Raney nickel outperforms palladium catalysts in cost and selectivity for aromatic nitro reductions .

Temperature and Pressure Effects

Lower temperatures (50–60°C) favor higher selectivity in the nitration-reduction route, while the hydrogenation method requires elevated temperatures (120–140°C) to overcome activation barriers .

Industrial Production Methods

Batch vs. Continuous Processes

  • Batch : Dominates for small-scale production (<1,000 kg/year), offering flexibility in catalyst recovery .

  • Continuous : Emerging for high-volume outputs (>10,000 kg/year), utilizing fixed-bed reactors with immobilized catalysts .

Byproduct Management

Chlorinated byproducts (e.g., polychlorinated aromatics) are minimized via precise stoichiometry and real-time monitoring. Waste HCl is neutralized with NaOH for disposal .

Comparative Analysis of Methods

ParameterNitration-Reduction Catalytic Hydrogenation
Starting Material CostModerateHigh
Reaction Steps21
Yield (%)90–9585–90
Purity (%)≥98≥97
ScalabilityMediumHigh

The nitration-reduction route offers superior yield and fewer side reactions, while the hydrogenation method is more scalable for industrial volumes .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINWVPRKDIGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060000
Record name 4-Chloro-2-(trifluoromethyl)aniline
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-03-4
Record name 2-Trifluoromethyl-4-chloroaniline
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URL https://commonchemistry.cas.org/detail?cas_rn=445-03-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
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Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
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Record name 4-Chloro-2-(trifluoromethyl)aniline
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Record name 4-chloro-α,α,α-trifluoro-o-toluidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-2-(trifluoromethyl)aniline
4-Chloro-2-(trifluoromethyl)aniline
4-Chloro-2-(trifluoromethyl)aniline
4-Chloro-2-(trifluoromethyl)aniline
4-Chloro-2-(trifluoromethyl)aniline
4-Chloro-2-(trifluoromethyl)aniline

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